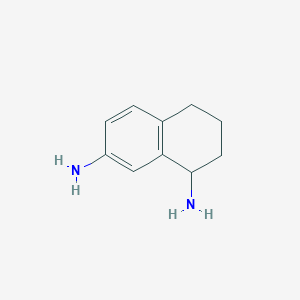

1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Overview

Description

1,2,3,4-Tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydronaphthalene, featuring two amine groups at the 1 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives using catalytic hydrogenation. For instance, naphthalene can be selectively hydrogenated in the presence of a nickel catalyst to yield 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amine groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced further to form more saturated amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1,2,3,4-tetrahydronaphthalene-1,7-diamine serves as an intermediate for creating complex organic molecules. Its reactivity allows it to participate in various reactions such as oxidation and substitution.

Biology

This compound has been studied for its biological activities:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to cancer cell proliferation and neurodegenerative diseases like Alzheimer's disease by reducing amyloid-beta peptide formation .

- Induction of Apoptosis : Research indicates that it can activate pathways leading to programmed cell death in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties useful for treating infections.

Medicine

Ongoing research is exploring its therapeutic potential:

- Neuroprotective Effects : Studies have demonstrated that it can lower amyloid-beta levels in cellular models of Alzheimer's disease .

- Anticancer Properties : In vitro experiments have shown its effectiveness in inducing apoptosis across various cancer cell lines .

Industry

In industrial applications, this compound is used in producing dyes and pigments due to its chemical stability and reactivity. It also finds use as a solvent for various organic compounds in the formulation of high-grade lacquers and polishes .

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Inhibits amyloid-beta formation | |

| Antimicrobial | Exhibits antimicrobial properties |

Study on Neurodegenerative Disease Models

Research involving Tg2576 mice (a model for Alzheimer's disease) demonstrated that this compound could significantly reduce amyloid-beta levels. This study highlights its potential as a neuroprotective agent against neurodegeneration .

Anticancer Studies

In vitro studies revealed that this compound effectively induces apoptosis in several cancer cell lines. The mechanism was associated with the activation of caspase pathways crucial for programmed cell death .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,7-diamine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, thereby affecting cellular processes. For example, it may inhibit enzymes involved in cancer cell proliferation or amyloid-beta peptide formation, making it a potential candidate for cancer and Alzheimer’s disease research.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the amine groups.

1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A derivative with hydroxyl groups instead of amine groups.

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1,7-diamine (CAS Number: 63125-52-0) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of tetrahydronaphthalene and has garnered attention in various biological studies due to its potential pharmacological effects.

This compound has been studied for its interactions with various biological systems. The compound is known to exhibit activity on opioid receptors , particularly the kappa (κ) opioid receptor. Research indicates that modifications in its structure can lead to significant changes in its binding affinity and selectivity towards these receptors. For instance, related compounds have shown promising results as selective κ opioid receptor antagonists, which could be relevant for pain management and addiction treatment .

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

- Acute Toxicity : The compound shows relatively low acute toxicity with an oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in male rabbits. Symptoms of high concentration exposure include headache, nausea, and green-gray urine .

- Chronic Effects : In long-term studies (13-week inhalation studies), no mortalities were observed at high doses; however, signs of hemolytic anemia were noted at doses starting from 50 mg/kg bw/day . The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day.

- Genotoxicity : The compound did not show genotoxic effects in various assays including the Ames test and mouse lymphoma tests .

Pharmacological Studies

Research has indicated that structural variations in tetrahydronaphthalene derivatives can lead to diverse pharmacological profiles. For example:

| Compound | Kappa Opioid Receptor Affinity (nM) | Selectivity Ratio (κ/μ) |

|---|---|---|

| Compound 12 | 0.37 | 645-fold |

This table illustrates the potency and selectivity of certain derivatives compared to traditional opioids . Such findings suggest that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced therapeutic profiles.

Study on Analgesic Properties

A study focused on the analgesic properties of related tetrahydronaphthalene compounds demonstrated that specific modifications could enhance their efficacy as analgesics while minimizing side effects typically associated with opioid use. These findings underscore the potential for developing new pain relief medications based on the tetrahydronaphthalene scaffold.

Toxicological Assessment in Animal Models

In a comprehensive toxicological assessment involving multiple animal models, researchers investigated the effects of chronic exposure to this compound. Observations included transient decreases in body weight and signs of extramedullary hematopoiesis at higher doses. These results are pivotal for understanding the safety profile of the compound for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,2,3,4-Tetrahydronaphthalene-1,7-diamine and ensuring structural accuracy?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of amine groups and hydrogenation patterns. Mass spectrometry (MS) should be employed to verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers. For diastereomeric purity, chiral HPLC with polar stationary phases (e.g., amylose-based columns) is recommended . Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), referencing enthalpy data from NIST’s thermodynamic databases .

Q. What synthetic routes are optimal for achieving high enantiomeric purity in this compound?

- Methodological Answer : Asymmetric hydrogenation of naphthalene precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically enriched products. For diastereoselective synthesis, kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) is effective. Post-synthesis purification should include recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove byproducts, as outlined in patent-derived protocols .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life, referencing guidelines from toxicological safety data sheets .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model enthalpy of formation (ΔfH°) and reaction pathways. Compare computed values with experimental data from NIST’s Standard Reference Database 69, focusing on substituent effects at the 1,7-positions . Molecular dynamics simulations (e.g., AMBER) further assess conformational stability in solvent environments.

Q. What in vitro models are suitable for evaluating the hepatic and renal toxicity of this compound?

- Methodological Answer : Primary hepatocyte cultures (rat or human) and renal proximal tubule cell lines (e.g., HK-2) are ideal for assessing metabolic and nephrotoxic effects. Dose-response studies should measure markers like ALT/AST (liver) and KIM-1/NGAL (kidney). Route-specific exposure (oral, dermal) can be modeled using transwell assays, following toxicological inclusion criteria from ATSDR guidelines .

Q. How does structural modification at the 1,7-positions influence the compound’s efficacy as a hydrogen donor in catalytic processes?

- Methodological Answer : Evaluate hydrogen-donating capacity via advanced distillation curve (ADC) methods under high-temperature conditions (e.g., 200–300°C), as demonstrated in biodiesel stabilization studies . Compare activation energies (Ea) of derivatives using Arrhenius plots derived from GC-MS kinetic data. Substituent effects (e.g., electron-withdrawing groups) can reduce bond dissociation energies, enhancing donor efficiency.

Q. What chromatographic challenges arise in separating this compound from its synthetic intermediates?

- Methodological Answer : Reverse-phase HPLC with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) resolves polar amine byproducts. For diastereomers, normal-phase chromatography using silica gel with gradient elution (hexane:isopropanol) is effective. Validate purity against certified reference standards (e.g., Chem Service Inc. solutions) .

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIILISPGQREIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.